molecular formula C27H17Br2N3 B12460514 N,N'-bis[(E)-(4-bromophenyl)methylidene]acridine-3,6-diamine

N,N'-bis[(E)-(4-bromophenyl)methylidene]acridine-3,6-diamine

Cat. No.: B12460514
M. Wt: 543.3 g/mol
InChI Key: CHWFUULGYGDVPR-UHFFFAOYSA-N
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Description

(E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine is a complex organic compound characterized by its unique structure, which includes bromophenyl and acridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine typically involves a multi-step process. The initial step often includes the formation of the acridinyl intermediate, which is then reacted with 4-bromobenzaldehyde under specific conditions to form the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used as a probe to study molecular interactions and pathways. Its ability to interact with specific biological targets makes it useful in understanding cellular processes.

Medicine

In medicine, (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine has potential applications in drug development. Its structure allows it to interact with specific proteins and enzymes, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl and acridinyl derivatives, such as:

  • (E)-1-(4-chlorophenyl)-N-{6-[(E)-[(4-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine
  • (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine

Uniqueness

What sets (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine apart is its specific bromine substitution, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can lead to different biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C27H17Br2N3

Molecular Weight

543.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[6-[(4-bromophenyl)methylideneamino]acridin-3-yl]methanimine

InChI

InChI=1S/C27H17Br2N3/c28-22-7-1-18(2-8-22)16-30-24-11-5-20-13-21-6-12-25(15-27(21)32-26(20)14-24)31-17-19-3-9-23(29)10-4-19/h1-17H

InChI Key

CHWFUULGYGDVPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=C(C=C5)Br)Br

Origin of Product

United States

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